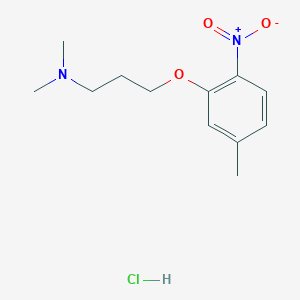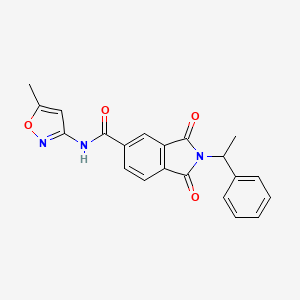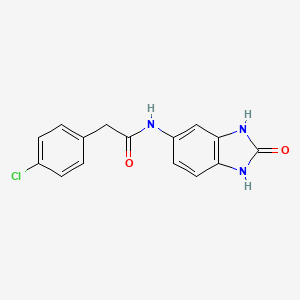
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride
Vue d'ensemble
Description
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is classified as a nitrosamine, a type of organic compound that contains a nitroso functional group (-NO) attached to an amine group (-NH2). Nitrosamines are known to be potent carcinogens, and DMBA is no exception. However, despite its carcinogenic properties, DMBA has been used extensively in research due to its ability to induce tumors in laboratory animals, making it a valuable tool for studying the mechanisms of cancer development.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride involves the formation of reactive metabolites that can bind to DNA and cause mutations. This compound is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates such as this compound-3,4-diol-1,2-epoxide, which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations that can contribute to the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory animals. In addition to its carcinogenic properties, this compound has been shown to cause oxidative stress, inflammation, and immune system dysfunction. This compound has also been shown to affect hormone levels, particularly estrogen, which may contribute to its effects on breast cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride in laboratory experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the early stages of cancer development and to test potential treatments in a controlled environment. However, this compound has several limitations as well. One limitation is its specificity for certain types of cancer, which may limit its usefulness in studying other types of cancer. Additionally, this compound-induced tumors may not accurately reflect the complexity of human cancers, which can make it difficult to translate findings from animal studies to human patients.
Orientations Futures
Despite its limitations, N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride remains a valuable tool for studying the mechanisms of cancer development. Future research directions may include investigating the role of this compound in the development of specific types of cancer, such as breast cancer, and exploring potential treatments that could prevent or reverse the effects of this compound-induced DNA damage. Additionally, researchers may seek to develop new animal models that more accurately reflect the complexity of human cancers, which could improve the relevance of this compound-induced tumor studies.
Applications De Recherche Scientifique
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride is primarily used in scientific research to induce tumors in laboratory animals, particularly rodents. The carcinogenic properties of this compound are due to its ability to cause DNA damage, leading to mutations that can result in the development of tumors. This compound has been used to study a variety of cancers, including breast cancer, lung cancer, and skin cancer.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-10-5-6-11(14(15)16)12(9-10)17-8-4-7-13(2)3;/h5-6,9H,4,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPADCGFUBUDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)

![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)

![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![methyl 7-(5-bromo-2-thienyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407777.png)

![N-(2-{[2-methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4407786.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4407808.png)